REACTION_CXSMILES
|
CO[C:3]([C:5]#[C:6][C:7]([O:9][CH3:10])=[O:8])=[O:4].[Cl:11][C:12]1[C:17]([NH2:18])=[CH:16][CH:15]=[CH:14][C:13]=1[NH2:19]>CO>[CH3:10][O:9][C:7]([C:6]1[NH:19][C:13]2[C:14]([C:3](=[O:4])[CH:5]=1)=[CH:15][C:16]1[C:3](=[O:4])[CH:5]=[C:6]([C:7]([O:9][CH3:10])=[O:8])[NH:18][C:17]=1[C:12]=2[Cl:11])=[O:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C#CC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 2 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
FILTRATION
|
Details
|
the resulting yellow solid is collected by filtration
|
Type
|
WASH
|
Details
|
The solid is washed with 20 to 50 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
of methanol, dried under vacuum at 60° C.
|
Type
|
CUSTOM
|
Details
|
recrystallized from acetone
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
COC(=O)C=1NC2=C(C3=C(C=C2C(C1)=O)C(C=C(N3)C(=O)OC)=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |